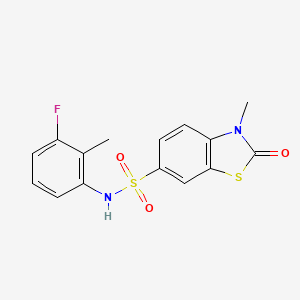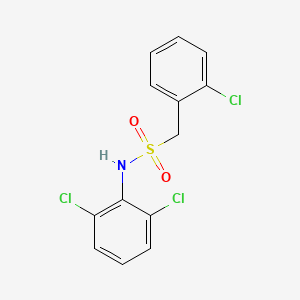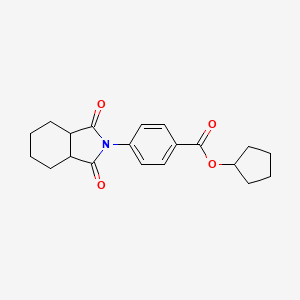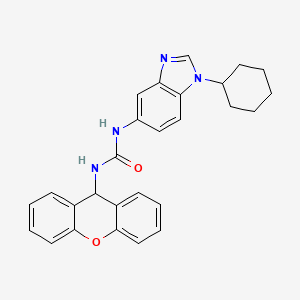![molecular formula C25H33Cl2N3O5 B4334706 (4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE](/img/structure/B4334706.png)
(4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE
描述
(4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxazole ring, and cyclohexylcarbamate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the cyclohexylcarbamate groups are attached through carbamation reactions using suitable reagents like isocyanates.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with biological macromolecules are of interest. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in drug development for treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of (4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. The cyclohexylcarbamate groups may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine atom in the phenyl group.
Ketamine: A well-known anesthetic with a similar arylcyclohexylamine structure.
Uniqueness
What sets (4-{[(CYCLOHEXYLCARBAMOYL)OXY]METHYL}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-4-YL)METHYL N-CYCLOHEXYLCARBAMATE apart is its combination of structural elements, which confer unique chemical and biological properties. The presence of both the oxazole ring and the dichlorophenyl group allows for diverse chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
属性
IUPAC Name |
[4-(cyclohexylcarbamoyloxymethyl)-2-(2,4-dichlorophenyl)-5H-1,3-oxazol-4-yl]methyl N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N3O5/c26-17-11-12-20(21(27)13-17)22-30-25(14-33-22,15-34-23(31)28-18-7-3-1-4-8-18)16-35-24(32)29-19-9-5-2-6-10-19/h11-13,18-19H,1-10,14-16H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPJUCKEMCJAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2(COC(=N2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyclopropyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4334634.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4334638.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334643.png)
![4-(4-ethoxy-3-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334645.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4334657.png)

![(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE](/img/structure/B4334675.png)
![METHYL 2-[5-METHYL-4-(MORPHOLINE-4-SULFONYL)-2-(PROPAN-2-YL)PHENOXY]ACETATE](/img/structure/B4334677.png)

![2-[4-(1-benzofuran-2-yl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4334686.png)
![methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate](/img/structure/B4334695.png)
![[4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4334713.png)

